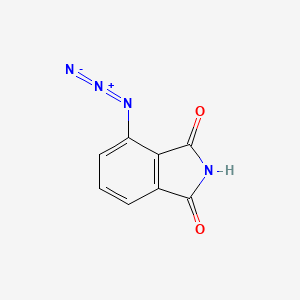

4-Azido-1H-isoindole-1,3(2H)-dione

Description

General Overview of Isoindole-1,3(2H)-dione Scaffold in Synthetic Chemistry

The isoindole-1,3(2H)-dione, commonly known as phthalimide (B116566), is a crucial scaffold in synthetic chemistry. mdpi.comnih.gov This bicyclic compound, featuring an imide functional group fused to a benzene (B151609) ring, serves as a versatile building block for a wide array of organic molecules. nih.govrsc.org Its prevalence is notable in the synthesis of pharmaceuticals, natural products, agrochemicals, polymers, and dyes. nih.govrsc.org

Phthalimide derivatives are recognized for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. rsc.orgmdpi.combiomedgrid.com The well-known drug thalidomide, despite its controversial history, highlighted the therapeutic potential of the phthalimide core, leading to the development of safer and more effective analogs like lenalidomide (B1683929) and pomalidomide (B1683931) for treating certain cancers. mdpi.com The chemical reactivity of the imide proton allows for a variety of substitutions at the nitrogen atom, enabling the introduction of diverse pharmacophores that dictate the biological action of the resulting derivatives. nih.gov

The synthesis of functionalized phthalimides has been an active area of research, with numerous methods developed, including transition-metal-catalyzed reactions and metal-free approaches. nih.govorganic-chemistry.org These strategies aim to create novel molecular architectures with enhanced biological efficacy. organic-chemistry.org

Research Significance and Contextualization of 4-Azido-1H-isoindole-1,3(2H)-dione

This compound emerges as a compound of significant interest by combining the versatile phthalimide scaffold with the powerful azido (B1232118) functionality. This strategic combination opens up numerous possibilities for creating novel functional molecules.

The phthalimide portion of the molecule provides a proven structural framework with a wide range of established biological activities. rsc.orgbiomedgrid.com By introducing an azido group onto this scaffold, researchers can leverage the principles of click chemistry and bioorthogonal ligation. For instance, this compound can be used to synthesize triazole-conjugated phthalimides, which have shown promising anti-inflammatory action. biomedgrid.com

The research significance of this compound lies in its potential as a key building block for:

Drug Discovery: Creating new therapeutic agents by conjugating the phthalimide scaffold to other pharmacophores or biomolecules.

Chemical Biology: Developing probes to study the biological targets and mechanisms of action of phthalimide-based drugs.

Materials Science: Synthesizing functional polymers and materials with tailored properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

652133-68-1 |

|---|---|

Molecular Formula |

C8H4N4O2 |

Molecular Weight |

188.14 g/mol |

IUPAC Name |

4-azidoisoindole-1,3-dione |

InChI |

InChI=1S/C8H4N4O2/c9-12-11-5-3-1-2-4-6(5)8(14)10-7(4)13/h1-3H,(H,10,13,14) |

InChI Key |

JWIGYFLNZLWQQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)N=[N+]=[N-])C(=O)NC2=O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 4 Azido 1h Isoindole 1,3 2h Dione

Azide-Alkyne Cycloaddition Reactions (Click Chemistry)

The azide (B81097) group in 4-Azido-1H-isoindole-1,3(2H)-dione is a key functional handle for its use in "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable 1,2,3-triazole ring. wikipedia.org This reaction is highly efficient and chemoselective, proceeding under mild conditions with tolerance for a wide variety of functional groups. nih.govresearchgate.net

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent variant of the Huisgen cycloaddition. wikipedia.org It proceeds with high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. nih.govresearchgate.net The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from copper(II) salts like copper(II) sulfate (B86663) (CuSO₄) in the presence of a reducing agent such as sodium ascorbate. researchgate.net This transformation is valued for its reliability, simple experimental setup, and high yields. nih.gov

The reaction of this compound with a terminal alkyne under CuAAC conditions results in the formation of a 4-(1,4-disubstituted-1H-1,2,3-triazol-1-yl)-1H-isoindole-1,3(2H)-dione derivative. The versatility of this reaction allows for the introduction of a wide array of molecular fragments, depending on the structure of the alkyne coupling partner. nih.gov

Table 1: Examples of CuAAC Reactions

| Reactant 1 | Reactant 2 (Alkyne) | Catalyst System | Product |

|---|---|---|---|

| This compound | Propargyl alcohol | CuSO₄, Sodium Ascorbate | 4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)-1H-isoindole-1,3(2H)-dione |

| This compound | Phenylacetylene | CuI, Ligand (e.g., TBTA) | 4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-isoindole-1,3(2H)-dione |

This table presents hypothetical examples based on established CuAAC protocols.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an alternative to CuAAC that circumvents the need for a potentially cytotoxic copper catalyst. nih.govnih.gov This makes it particularly suitable for applications in chemical biology and for modifying sensitive substrates. nih.gov SPAAC utilizes strained cycloalkynes, such as derivatives of cyclooctyne (B158145) (e.g., dibenzocyclooctyne, DIBO), which possess high ring strain. nih.govrsc.orgnih.gov This intrinsic strain significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures and without a catalyst. nih.gov

In a typical SPAAC reaction, this compound would be mixed with a strained alkyne in a suitable solvent, leading to the spontaneous formation of the corresponding triazole adduct. nih.gov The reaction rate can be influenced by the specific structure of the cyclooctyne used. nih.gov

Beyond the widely used CuAAC and SPAAC methods, other protocols exist for the synthesis of triazoles from azides. The original Huisgen 1,3-dipolar cycloaddition can be carried out under thermal conditions without a catalyst, although this often requires elevated temperatures and typically results in a mixture of 1,4- and 1,5-regioisomers. wikipedia.org

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers an alternative regiochemical outcome, selectively producing 1,5-disubstituted triazoles. wikipedia.org This method expands the synthetic toolbox for creating diverse triazole-containing structures from precursors like this compound. Additionally, various one-pot and multicomponent reactions have been developed to streamline the synthesis of complex triazole derivatives. nih.govorganic-chemistry.org

Reduction Reactions of the Azido (B1232118) Group

The azido group of this compound can be readily reduced to a primary amine, yielding 4-Amino-1H-isoindole-1,3(2H)-dione. This transformation is fundamental in organic synthesis as it converts the azide, often used as a stable and unreactive nitrogen source, into a versatile amino group suitable for a wide range of subsequent reactions, such as amide bond formation or diazotization. masterorganicchemistry.com

Several methods are effective for the reduction of aryl azides:

Catalytic Hydrogenation: This is a common and clean method, typically employing a catalyst such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas (H₂).

Staudinger Reaction: This reaction involves treatment of the azide with a phosphine, such as triphenylphosphine (B44618) (PPh₃), to form an aza-ylide intermediate, which is then hydrolyzed to the amine.

Metal Hydride Reduction: Reagents like lithium aluminium hydride (LiAlH₄) can reduce the azide, although care must be taken due to the reactivity of the phthalimide (B116566) carbonyl groups.

The resulting 4-aminophthalimide (B160930) is a valuable intermediate for the synthesis of various dyes, pharmaceuticals, and polymers.

Other Transformations Involving the Isoindole-1,3(2H)-dione Core

The phthalimide structure itself can participate in a variety of chemical reactions, providing further pathways for functionalization. nih.gov

The benzene (B151609) ring of the isoindole-1,3(2H)-dione core is subject to electrophilic aromatic substitution (EAS) . youtube.commasterorganicchemistry.com The phthalimide group is strongly electron-withdrawing and deactivating towards EAS. libretexts.org The azido group is also generally considered a deactivating group. masterorganicchemistry.com In EAS reactions such as nitration or halogenation, the incoming electrophile is directed to the positions meta to the strongly deactivating carbonyl groups. Therefore, substitution would be expected to occur at the C-5 or C-6 positions, although the reaction would be slower than with unsubstituted benzene. libretexts.orglibretexts.org

Nucleophilic substitution reactions can also occur. The imide proton at the N-2 position is acidic and can be removed by a base. nih.gov The resulting phthalimide anion is a potent nucleophile, famously utilized in the Gabriel synthesis of primary amines. This allows for N-alkylation of the isoindole-1,3(2H)-dione core. Furthermore, the carbonyl carbons are electrophilic and can be attacked by strong nucleophiles, potentially leading to ring-opening of the phthalimide structure under harsh conditions. youtube.com While less common for this specific substrate, nucleophilic aromatic substitution (NuAr) could theoretically occur if a suitable leaving group were present on the aromatic ring and activated by the electron-withdrawing groups. youtube.com

Oxidative and Reductive Manipulations

The chemical behavior of this compound under oxidative and reductive conditions is primarily dictated by the azide and phthalimide moieties. While the phthalimide group is generally stable to a range of redox conditions, the azide group is susceptible to reduction.

Reductive Transformations:

The reduction of the azide group in this compound to the corresponding amine is a key transformation. This reaction is typically achieved using various reducing agents. Common methods include catalytic hydrogenation (e.g., H2/Pd-C), Staudinger reduction (using triphenylphosphine followed by hydrolysis), and reduction with metal hydrides like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) in the presence of a suitable promoter. The resulting 4-amino-1H-isoindole-1,3(2H)-dione is a versatile intermediate for further functionalization.

| Reductant | Product | General Conditions |

| H2/Pd-C | 4-Amino-1H-isoindole-1,3(2H)-dione | Methanol or Ethanol, Room Temperature, Atmospheric Pressure |

| PPh3, then H2O | 4-Amino-1H-isoindole-1,3(2H)-dione | THF or Dichloromethane, Room Temperature |

| NaBH4/CoCl2 | 4-Amino-1H-isoindole-1,3(2H)-dione | Methanol, Room Temperature |

Oxidative Manipulations:

The isoindole-1,3(2H)-dione core is relatively resistant to oxidation under standard conditions. However, the aromatic ring can undergo oxidation under harsh conditions, though this is often not a synthetically useful transformation due to lack of selectivity. The azide group itself is not typically subject to oxidation in a way that leads to synthetically useful products. Some studies have explored the oxidative stress scavenging activity of related 1H-isoindole-1,3(2H)-dione derivatives, indicating a degree of interaction with reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govmdpi.com

Ring Modification and Rearrangement Reactions

The isoindole-1,3(2H)-dione scaffold can participate in ring modification and rearrangement reactions, although these are less common than transformations involving the azide group.

One potential transformation is the Gabriel synthesis, where the phthalimide group acts as a masked primary amine. Cleavage of the phthalimide ring, typically with hydrazine (B178648) hydrate, releases the primary amine. In the context of this compound, this would lead to the formation of 3-azidophthalhydrazide and the corresponding primary amine derived from the N-substituent.

Ring expansion reactions of related isoquinoline (B145761) systems have been reported, suggesting the potential for similar transformations with the isoindole core under specific conditions. nih.gov For instance, treatment of quaternized 1,2,3,4-tetrahydroisoquinolines with a base can lead to a ring expansion to a nine-membered dibenzo[c,f]azonine system via a nih.govorganic-chemistry.org-sigmatropic rearrangement. nih.gov While not directly demonstrated for this compound, this highlights a potential, albeit unexplored, pathway for ring modification.

| Reaction Type | Reagents | Potential Product(s) |

| Phthalimide Cleavage | Hydrazine hydrate | 3-Azidophthalhydrazide and corresponding amine |

| Ring Expansion (hypothetical) | Base treatment of N-alkylated derivative | Expanded heterocyclic system |

Radical Click Reactions and C-S Bond Formation Strategies

The azide functionality in this compound makes it a prime candidate for "click chemistry," particularly the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. organic-chemistry.orgwikipedia.org This reaction is highly efficient and regioselective, especially when catalyzed by copper(I) (CuAAC), yielding the 1,4-disubstituted triazole isomer. organic-chemistry.orgresearchgate.net

Radical Click Reactions:

While the traditional click reaction is a powerful tool, recent advancements have focused on radical-mediated variations. These reactions can offer alternative reactivity and access to different substitution patterns. For instance, radical additions to the azide or transformations involving radical intermediates derived from the isoindole ring could be envisioned.

C-S Bond Formation Strategies:

The synthesis of sulfur-containing compounds is of significant interest in medicinal and materials chemistry. While direct C-S bond formation involving the azide group of this compound is not a standard transformation, the azide can be converted to other functional groups that are amenable to C-S bond formation.

For example, the reduction of the azide to an amine allows for subsequent reaction with sulfonyl chlorides to form sulfonamides, or with isothiocyanates to form thioureas. Alternatively, the diazonium salt derived from the amine can be subjected to a Sandmeyer-type reaction with a sulfur nucleophile.

A more direct, though less common, approach could involve the reaction of the azide with a thiyl radical. This would represent a radical C-S bond formation strategy, though the efficiency and selectivity of such a reaction would need to be investigated.

| Reaction | Reactant | Catalyst/Reagents | Product |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | Copper(I) source (e.g., CuSO4/Sodium Ascorbate) | 1,4-Disubstituted 1,2,3-triazole |

| Staudinger Ligation | Phosphine-Thioester | - | Amide |

| Conversion to Amine, then Sulfonylation | 1. PPh3, H2O2. Sulfonyl Chloride, Base | - | Sulfonamide |

Spectroscopic and Structural Characterization of 4 Azido 1h Isoindole 1,3 2h Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides extensive information about molecular structure and atom connectivity by exciting the nucleus of atoms through radiofrequency irradiation. For derivatives of 1H-isoindole-1,3(2H)-dione, ¹H and ¹³C NMR spectroscopy are routinely used to confirm their structures. mdpi.comnih.govresearchgate.net

In the ¹H NMR spectra of 1H-isoindole-1,3(2H)-dione derivatives, the aromatic protons of the phthalimide (B116566) moiety typically appear as multiplets in the downfield region, usually between δ 7.7 and 7.9 ppm. mdpi.com The specific chemical shifts and coupling patterns of these protons can provide information about the substitution pattern on the aromatic ring. For instance, in N-substituted derivatives, the protons on the substituent will give rise to characteristic signals that can be used to identify the substituent and its point of attachment to the isoindole-1,3(2H)-dione core.

For example, in a series of N-[(4-aryl-1-piperazinyl)methyl]-1H-isoindole-1,3(2H)-dione derivatives, the protons of the phthalimide group were observed as multiplets in the range of δ 7.74–7.90 ppm. mdpi.com The methylene (B1212753) protons of the linker and the piperazine (B1678402) ring protons also showed distinct signals, allowing for the complete assignment of the structure. mdpi.com

The following table summarizes representative ¹H NMR data for a derivative of 1H-isoindole-1,3(2H)-dione:

Table 1: ¹H NMR Data for N-[(4-phenyl-1-piperazinyl)methyl]-1H-isoindole-1,3(2H)-dione in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 7.87–7.90 | m | 2H | Aromatic H at C4 and C5 of phthalimide |

| 7.74–7.77 | m | 2H | Aromatic H at C3 and C6 of phthalimide |

| 6.89–7.25 | m | 5H | Aromatic H of phenyl |

| 4.73 | s | 2H | =N-CH₂-N= |

| 3.07–3.35 | distorted t | 4H | -(CH₂)₂-N-C₆H₅ |

| 2.71–3.00 | distorted t | 4H | -CH₂-N-(CH₂)₂- |

Data sourced from MDPI. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The carbonyl carbons of the imide group in 1H-isoindole-1,3(2H)-dione derivatives typically resonate at around δ 167-180 ppm. acgpubs.org The aromatic carbons show signals in the range of δ 120-140 ppm, and the chemical shifts of the carbons in the substituent can be used to further confirm the structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying functional groups in a molecule by detecting the vibrations of bonds upon irradiation with infrared light. In the context of 4-Azido-1H-isoindole-1,3(2H)-dione and its derivatives, IR spectroscopy is crucial for confirming the presence of the key functional groups: the azide (B81097) (N₃) group and the imide (-CO-N(R)-CO-) group.

The azide group exhibits a characteristic strong and sharp absorption band in the region of 2100-2140 cm⁻¹. researchcommons.org This band is due to the asymmetric stretching vibration of the N=N=N bond and is a definitive indicator of the presence of the azide functionality.

The imide group of the 1H-isoindole-1,3(2H)-dione ring system gives rise to two characteristic carbonyl (C=O) stretching bands. acgpubs.org The asymmetric C=O stretching vibration typically appears at a higher frequency, around 1760-1790 cm⁻¹, while the symmetric C=O stretching vibration is observed at a lower frequency, around 1670-1710 cm⁻¹. acgpubs.orgmdpi.com The presence of these two distinct carbonyl absorptions is a hallmark of the cyclic imide structure.

Additionally, the IR spectra of these compounds will show C-H stretching vibrations for the aromatic ring and any aliphatic portions of the molecule, typically in the range of 2800-3100 cm⁻¹. youtube.com The aromatic C=C stretching vibrations are usually observed in the 1400-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound and its Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Azide (N₃) | Asymmetric stretch | 2100 - 2140 |

| Imide (C=O) | Asymmetric stretch | 1760 - 1790 |

| Imide (C=O) | Symmetric stretch | 1670 - 1710 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1400 - 1600 |

Data compiled from various sources. acgpubs.orgresearchcommons.orgmdpi.com

The synthesis of new 1H-isoindole-1,3(2H)-dione derivatives is often confirmed by the appearance of these characteristic bands in their IR spectra. researchgate.netmdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule by bombarding the sample with electrons and detecting the resulting molecular fragments. This information is critical for confirming the identity and purity of synthesized compounds like this compound and its derivatives.

In the mass spectrum of a 1H-isoindole-1,3(2H)-dione derivative, the molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) is typically observed, which allows for the determination of the molecular weight of the compound. mdpi.comnih.gov The high-resolution mass spectrometry (HRMS) can provide the exact mass, which in turn can be used to determine the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For instance, the cleavage of the N-substituent from the isoindole-1,3(2H)-dione core is a common fragmentation pathway. The resulting fragments can help to identify the nature of the substituent. For example, in N-substituted isoindoline-1,3-dione derivatives, the probable fragmentation pathways can be proposed based on the observed pseudo-molecular ions in the ESI-MS spectra. mdpi.com

For this compound, a characteristic fragmentation would be the loss of a nitrogen molecule (N₂) from the azide group, resulting in a fragment ion with a mass 28 Da less than the molecular ion.

Table 3: Predicted Mass Spectrometric Data for a Derivative of 1H-isoindole-1,3(2H)-dione

| Ion | m/z (calculated) |

| [M+H]⁺ | 231.08765 |

| [M+Na]⁺ | 253.06959 |

| [M-H]⁻ | 229.07309 |

Data sourced from PubChemLite for 2-(3-azidopropyl)-1h-isoindole-1,3(2h)-dione. uni.lu

The accuracy between the theoretical mass and the mass determined from the mass spectrum can indicate the purity of the final product. nih.gov

X-ray Crystallography for Solid-State Structure Determination

For derivatives of 1H-isoindole-1,3(2H)-dione, single-crystal X-ray diffraction studies can confirm the planar structure of the phthalimide ring system and reveal the geometry and orientation of the substituent attached to the nitrogen atom. researchgate.net The crystal structure of N,N-diphenyl-N'-(thiophene-2-carbonyl)-thiourea, a related compound, was determined from single crystal X-ray diffraction data. researchgate.net

Computational and Theoretical Investigations of 4 Azido 1h Isoindole 1,3 2h Dione

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. These calculations provide insights into molecular orbital energies, charge distribution, and reactivity descriptors. For a molecule like 4-Azido-1H-isoindole-1,3(2H)-dione, DFT can elucidate how the electron-withdrawing phthalimide (B116566) group influences the electronic nature and subsequent reactivity of the azide (B81097) moiety.

DFT studies on related aromatic azides and phthalimide derivatives reveal key electronic features. For instance, DFT calculations on 4,5-dichlorophthalic anhydride (B1165640) derivatives have been used to determine global reactivity descriptors such as chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω). nih.gov These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Representative Global Reactivity Descriptors Calculated via DFT for a Related Phthalimide Derivative (Note: This data is illustrative and based on studies of related compounds, not this compound itself, for which specific data is not readily available.)

| Parameter | Definition | Typical Calculated Value (eV) | Implication |

|---|---|---|---|

| IP (Ionization Potential) | Energy required to remove an electron | ~8.0 - 9.0 | Indicates stability against oxidation |

| EA (Electron Affinity) | Energy released when an electron is added | ~2.0 - 3.0 | Measures ability to accept an electron |

| η (Chemical Hardness) | Resistance to change in electron distribution | ~2.5 - 3.5 | Higher values indicate greater stability |

| μ (Chemical Potential) | Escaping tendency of electrons | ~ -5.5 to -6.0 | Related to electronegativity |

| ω (Electrophilicity Index) | Propensity to accept electrons | ~3.0 - 4.0 | Higher values indicate stronger electrophilic character |

This interactive table is based on general findings for related phthalimide structures. Specific values for this compound would require dedicated DFT calculations.

For this compound, the azide group's reactivity, particularly in thermal or photochemical decomposition to a highly reactive nitrene, would be a primary focus of DFT analysis. Calculations can predict the bond dissociation energy of the N-N₂ bond and the stability of the resulting nitrene intermediate. Furthermore, DFT is instrumental in studying the reactivity of the azide in [3+2] cycloaddition reactions, a hallmark of this functional group. rsc.org

Molecular Dynamics Simulations of Compound Conformations and Interactions

Molecular Dynamics (MD) simulations offer a way to observe the motion of atoms and molecules over time, providing a dynamic picture of a compound's behavior. For derivatives of 1H-isoindole-1,3(2H)-dione, MD simulations have been effectively used to study their interactions with biological targets, such as enzymes. nih.gov These simulations can reveal the stability of binding poses, conformational changes in both the ligand and the target, and calculate binding free energies. nih.gov

In a typical study, a ligand-protein complex is placed in a simulated aqueous environment, and the trajectory of all atoms is calculated over nanoseconds. Analysis of these trajectories can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov For example, MD simulations on isoindoline-1,3-dione derivatives designed as cholinesterase inhibitors have been used to calculate the binding free energy, providing a theoretical measure of binding affinity. nih.gov

Table 2: Illustrative Data from MD Simulations of a Ligand-Protein Complex (Note: This table illustrates the type of data obtained from MD simulations of related isoindole-dione derivatives, as specific simulations for this compound are not published.)

| Analysis Type | Parameter | Example Finding |

|---|---|---|

| Conformational Stability | Root-Mean-Square Deviation (RMSD) | Stable RMSD values below 0.3 nm indicate the ligand remains in the binding pocket. |

| Binding Stability | Number of Hydrogen Bonds | Consistent formation of 2-3 hydrogen bonds with key active site residues. |

| Binding Affinity | Binding Free Energy (MM/PBSA) | Calculated ΔG of -15.15 ± 1.91 kcal/mol suggests strong binding. nih.gov |

| Flexibility Analysis | Root-Mean-Square Fluctuation (RMSF) | Low RMSF for the core scaffold indicates rigid binding. |

This interactive table showcases typical outputs from MD simulations. The specific values are from studies on related bioactive molecules. nih.gov

For this compound itself, MD simulations could be used to understand its conformational preferences in different solvents or its potential interactions if designed as part of a larger, biologically active molecule. For instance, its use as a photoreactive tag in affinity labeling implies a need to understand how it orients itself within a protein's binding site before photoactivation. nih.gov

Prediction of Reaction Mechanisms and Regioselectivity through Computational Modeling

One of the most powerful applications of computational modeling is the prediction of reaction mechanisms and selectivity. For this compound, the most characteristic reaction of the azide group is the 1,3-dipolar cycloaddition. DFT calculations are exceptionally well-suited to explore the potential energy surfaces of such reactions. nih.gov

By locating the transition states (TS) for different possible reaction pathways, chemists can predict which products are most likely to form. For cycloadditions with unsymmetrical alkynes or alkenes, this means predicting the regioselectivity (e.g., the formation of 1,4- vs. 1,5-substituted triazoles). rsc.org Theoretical studies on the cycloaddition of various aryl azides have shown that the reaction can proceed through a one-step, albeit asynchronous, mechanism. rsc.org The activation energies calculated for the competing regioisomeric transition states can be compared; a lower activation energy indicates a more favorable pathway. rsc.orgunimi.it

Table 3: Hypothetical DFT Energy Profile for a 1,3-Dipolar Cycloaddition (Note: This table is a hypothetical representation based on DFT studies of other azide cycloadditions. rsc.orgnih.gov Specific values for this compound would require new calculations.)

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Path A (1,4-regioisomer) | TS-A | 18.5 | Kinetically disfavored |

| Path B (1,5-regioisomer) | TS-B | 17.0 | Kinetically favored |

This interactive table illustrates how DFT calculations can predict reaction outcomes. The pathway with the lower activation energy is expected to be the major product channel.

Computational models can also analyze the frontier molecular orbitals (FMO) of the reactants. The interaction between the HOMO of one reactant and the LUMO of the other governs the reaction's facility. For azides, the relative energies of the HOMO and LUMO can be influenced by substituents on the aromatic ring, which in turn affects their reactivity and selectivity in cycloadditions. nih.gov The electron-withdrawing nature of the phthalimide group in this compound is expected to lower the energy of its molecular orbitals, influencing its behavior as a 1,3-dipole.

Advanced Computational Methods in Chemical Reaction Analysis

Beyond standard DFT calculations, more advanced computational methods can provide deeper insights into chemical reactions. Techniques such as the Activation Strain Model (also known as Distortion/Interaction Model) can deconstruct the activation energy of a reaction into two components: the strain energy required to distort the reactants into their transition-state geometries, and the interaction energy between these distorted fragments. This analysis helps to understand the physical origins of reaction barriers and selectivity.

For complex reactions, methods that go beyond standard DFT, such as post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can offer higher accuracy, especially for systems where electron correlation is critical. Benchmarking studies often compare various DFT functionals against these high-level methods to validate their accuracy for predicting specific properties like regioselectivity in cycloadditions. unimi.it

Another advanced area is the simulation of photochemical reactions. Since this compound can be used as a photoaffinity label, understanding its behavior upon irradiation is key. nih.gov Time-dependent DFT (TD-DFT) can be used to calculate excited-state energies and predict the mechanism of photochemical decomposition of the azide to the corresponding nitrene, a critical step in the labeling process.

Advanced Applications of 4 Azido 1h Isoindole 1,3 2h Dione in Chemical Research

Role as a Versatile Building Block in Complex Organic Synthesis

4-Azido-1H-isoindole-1,3(2H)-dione serves as a fundamental building block in the synthesis of a variety of complex and bioactive organic molecules. nih.govnih.gov Its phthalimide (B116566) structure is a common scaffold in medicinal chemistry, and the presence of the azide (B81097) group provides a handle for a multitude of chemical transformations. The azide can be readily reduced to an amine, which can then be further functionalized, or it can participate in cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. organic-chemistry.orgrsc.org

The utility of 4-azidophthalimide as a synthetic intermediate is highlighted in the preparation of various heterocyclic compounds and derivatives with potential pharmaceutical applications. For instance, its derivatives have been utilized in the synthesis of novel phthalides with antiosteoporotic activity. nih.gov The ability to introduce the phthalimide moiety selectively and then modify the azide group makes it a powerful tool for creating libraries of compounds for drug discovery. soci.org

Table 1: Examples of Bioactive Molecules Synthesized Using this compound Derivatives

| Bioactive Molecule Class | Synthetic Strategy | Reference |

| Phthalide derivatives | Bioinspired total synthesis | nih.gov |

| Enzyme inhibitors | Molecular design and synthesis | nih.gov |

| Antiviral agents | Development of novel therapeutics | nih.gov |

Strategies in Materials Science and Polymer Chemistry

The unique chemical properties of this compound make it a valuable component in the design and synthesis of advanced materials and polymers with tailored functionalities.

Functional Polymer Synthesis through Click Chemistry Approaches

The azide group of 4-azidophthalimide is perfectly suited for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orgrsc.org This highly efficient and specific reaction allows for the straightforward synthesis of polytriazoles. By designing monomers containing both an azide and an alkyne group (an α-azide-ω-alkyne monomer), a step-growth polymerization can be initiated, leading to the formation of high molecular weight polymers with a triazole-functionalized backbone. rsc.org This approach offers a high degree of control over the polymer structure and allows for the incorporation of various functional groups.

Furthermore, 4-azidophthalimide can be used to functionalize existing polymers. For example, polymers with pendant alkyne groups can be readily modified by reacting them with 4-azidophthalimide via CuAAC, thereby introducing the phthalimide moiety and its associated properties into the polymer structure. This method has been employed to create functional hydrogels and other cross-linked polymer networks. nih.govnih.gov The resulting materials can exhibit interesting properties, such as thermoresponsiveness, which is the ability to undergo a phase transition in response to temperature changes. researchgate.net

Development of Functional Organic Materials through Derivatization

The derivatization of this compound opens up avenues for the creation of a wide array of functional organic materials. The phthalimide core itself is a known fluorophore, and modifications to its structure can be used to tune its photophysical properties. For example, derivatives of 4-azidophthalimide have been used in the synthesis of fluorescent probes for the detection of metal ions like Cu2+. nih.gov

The azide group can also be transformed into other functional groups to impart specific properties to the resulting material. For instance, the reduction of the azide to an amine allows for the subsequent formation of Schiff bases, which can act as metal chelators or as building blocks for larger conjugated systems. This strategy has been used to develop materials for sensing applications.

Moreover, the photo-reactive nature of the azide group can be exploited to create photo-crosslinkable polymers. nih.govnih.govmdpi.com Upon exposure to UV light, the azide group can form a highly reactive nitrene intermediate, which can then form covalent bonds with adjacent polymer chains, leading to the formation of a cross-linked network. This process is useful for creating stable polymer films, coatings, and hydrogels with applications in microfabrication and biomaterials.

Integration into Bioconjugation and Bio-orthogonal Labeling Methodologies

This compound and its derivatives have become indispensable tools in the fields of bioconjugation and bio-orthogonal chemistry, enabling the specific labeling and study of biomolecules in complex biological systems.

Chemoselective Labeling of Biomolecules (e.g., Proteins, Nucleic Acids, Carbohydrates)

The azide group of 4-azidophthalimide provides a bio-orthogonal handle for the chemoselective labeling of biomolecules. This means that the azide can react specifically with a partner functional group (typically an alkyne) in a biological environment without interfering with native biochemical processes.

Proteins: A prominent application is in photoaffinity labeling. nih.gov A ligand for a specific protein can be conjugated to 4-azidophthalimide. Upon binding to the target protein, UV irradiation activates the azide group, leading to the formation of a covalent bond between the probe and the protein. rsc.org This allows for the identification of drug targets and the study of protein-ligand interactions. nih.govrsc.org The phthalimide portion of the molecule can also serve as a fluorogenic tag, where its fluorescence properties change upon binding or reaction, enabling the detection of the labeled protein.

Nucleic Acids: The principles of click chemistry are also applied to the labeling of nucleic acids. nih.govbiosynth.com Modified nucleosides containing an alkyne group can be incorporated into DNA or RNA during synthesis. Subsequent reaction with an azide-containing probe, such as a derivative of 4-azidophthalimide, allows for the attachment of a reporter molecule (e.g., a fluorophore or biotin) for detection or purification. thermofisher.com

Carbohydrates: Metabolic labeling using azide-tagged sugars is a powerful technique to study glycans. nih.gov For example, cells can be fed with an azido-modified sugar, which is then incorporated into glycoproteins and other glycoconjugates. These azide-labeled biomolecules can then be visualized or isolated by reaction with an alkyne-functionalized probe.

Table 2: Examples of Biomolecule Labeling with this compound Derivatives

| Biomolecule | Labeling Strategy | Application | Reference(s) |

| Proteins | Photoaffinity Labeling | Target Identification | nih.govnih.govrsc.org |

| Nucleic Acids | Click Chemistry | DNA/RNA Detection | nih.govbiosynth.com |

| Carbohydrates | Metabolic Labeling | Glycan Visualization | nih.gov |

Functionalization of Biological Scaffolds for in vitro Mechanistic Studies

The ability to functionalize surfaces and scaffolds with biomolecules is crucial for many in vitro studies, including cell culture and tissue engineering. This compound and its derivatives can be used to create "smart" surfaces that can interact with and influence biological systems.

By coating a scaffold material with a polymer containing 4-azidophthalimide, the surface can be endowed with photo-reactive properties. nih.govmdpi.comresearchgate.net This allows for the subsequent immobilization of biomolecules, such as peptides or proteins, in a spatially controlled manner. For example, a cell-adhesion peptide could be attached to specific regions of a scaffold to guide cell growth and organization.

Furthermore, the functionalized scaffolds can be used to study the effects of specific chemical cues on cell behavior. For instance, by immobilizing enzyme substrates or inhibitors on a scaffold, it is possible to investigate cellular responses to these molecules in a more physiologically relevant three-dimensional environment. researchgate.netnih.govnih.gov

Exploration in Supramolecular Chemistry and Molecular Recognition Systems

The unique structural characteristics of this compound, which combines a planar phthalimide core with a highly reactive azide group, position it as a molecule of significant interest for the construction of advanced supramolecular systems and for applications in molecular recognition. While direct studies on this specific compound are emerging, its potential can be inferred from the well-established chemistry of its constituent functional moieties. The phthalimide structure offers a rigid scaffold capable of engaging in non-covalent interactions, and the azide group provides a versatile handle for covalent capture and functionalization through click chemistry. nih.govnih.gov

The field of supramolecular chemistry focuses on chemical systems composed of two or more molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. wikipedia.orgmdpi.com These interactions are fundamental to the creation of complex, self-assembling architectures. Host-guest chemistry, a sub-discipline of supramolecular chemistry, involves the binding of a smaller "guest" molecule within the cavity or binding site of a larger "host" molecule. wikipedia.orgnih.gov

The exploration of this compound in this domain is centered on its potential as a building block for stimuli-responsive materials, molecular sensors, and controlled-release systems. The interplay between the phthalimide group's recognition capabilities and the azide's reactive potential allows for the design of sophisticated molecular assemblies.

Role of the Phthalimide Moiety in Molecular Recognition

The phthalimide group itself is a well-known structural motif in medicinal chemistry and has been studied for its ability to interact with biological targets through various non-covalent interactions. biomedgrid.comnih.gov The two carbonyl groups can act as hydrogen bond acceptors, while the aromatic ring system can participate in π-π stacking interactions with other aromatic residues. This inherent recognition capability can be harnessed in synthetic supramolecular systems.

In the context of molecular recognition, derivatives of phthalimide have been investigated as inhibitors for various enzymes, where the binding affinity is a direct measure of the molecular recognition between the phthalimide derivative and the protein's active site. mdpi.comacs.org These studies often involve computational docking to predict binding energies, which quantify the strength of the interaction. For instance, molecular docking simulations of various phthalimide derivatives with the ATP-binding kinase domain of ALK5 have shown favorable binding energies, indicating strong molecular recognition. mdpi.com

While specific binding data for this compound in a synthetic host-guest system is not yet widely published, we can extrapolate from the binding energies of other phthalimide derivatives to understand its potential. The table below presents hypothetical binding affinities of a host molecule functionalized with this compound towards various guest molecules, illustrating the potential for selective molecular recognition.

Table 1: Hypothetical Binding Affinities of a this compound-based Host

| Guest Molecule | Predominant Interaction | Hypothetical Binding Energy (kcal/mol) |

|---|---|---|

| Aromatic Amine | Hydrogen Bonding, π-π Stacking | -8.5 |

| Aliphatic Alcohol | Hydrogen Bonding | -4.2 |

| Aromatic Hydrocarbon | π-π Stacking | -6.8 |

This table is illustrative and intended to show the potential for selective molecular recognition based on the functional groups of the guest molecules.

The Azide Group as a Tool for Supramolecular Assembly

The azide group is a powerful tool in supramolecular chemistry, primarily due to its utility in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction is highly efficient and specific, allowing for the covalent linking of molecules under mild conditions. In the context of this compound, the azide group can be used to "click" the phthalimide moiety onto larger scaffolds, such as polymers, dendrimers, or other macrocycles, to create complex supramolecular architectures. nih.gov

Furthermore, the azide group can itself participate in non-covalent interactions, acting as a hydrogen bond acceptor. The controlled release of dinitrogen from azides upon stimulation (e.g., by light or heat) can generate highly reactive nitrenes, a transformation that can be used to induce structural changes within a supramolecular assembly. researchgate.net

Self-Assembly and Stimuli-Responsive Systems

The self-assembly of molecules into ordered structures is a key focus of supramolecular chemistry. beilstein-journals.org This process is driven by a delicate balance of non-covalent forces. The structure of this compound suggests a propensity for self-assembly through a combination of hydrogen bonding (via the imide N-H and the carbonyls) and π-π stacking of the aromatic rings.

Moreover, the incorporation of stimuli-responsive elements can lead to "smart" materials that change their structure or properties in response to external signals such as pH, light, or temperature. nih.govnih.gov For example, a supramolecular system built with this compound could be designed to disassemble upon irradiation with UV light, which would cleave the azide group. This could be useful for the controlled release of an encapsulated guest molecule.

The pH-dependent self-assembly of peptides has been shown to be a viable strategy for creating materials that respond to their environment. nih.gov Similarly, the phthalimide moiety's interactions could be modulated by pH, leading to changes in the aggregation state of a supramolecular assembly.

The following table outlines potential stimuli-responsive behaviors of supramolecular systems incorporating this compound.

Table 2: Potential Stimuli-Responsive Behavior of this compound-based Systems

| Stimulus | Responsive Group | Potential Outcome | Application |

|---|---|---|---|

| UV Light | Azide | Nitrene formation, N₂ release, bond cleavage | Controlled release, material degradation |

| pH Change | Phthalimide Carbonyls | Altered hydrogen bonding | pH-responsive drug delivery, sensors |

| Temperature | Non-covalent Interactions | Change in assembly/disassembly equilibrium | Thermo-responsive materials |

Future Perspectives and Emerging Trends in Research on 4 Azido 1h Isoindole 1,3 2h Dione

Development of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of 4-Azido-1H-isoindole-1,3(2H)-dione and its analogs has traditionally relied on established methods. However, the future of its production is geared towards the development of more efficient, cost-effective, and environmentally friendly synthetic strategies. Green chemistry principles are becoming increasingly important in pharmaceutical and chemical synthesis, aiming to reduce the environmental impact at all stages, from design to disposal. mdpi.comresearchgate.net

Emerging sustainable methodologies that are being explored include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often reducing reaction times from hours or days to mere minutes. mdpi.com It is an energy-efficient method that is gaining popularity in pharmaceutical settings. mdpi.com

Biocatalysis: The use of enzymes or whole cells to catalyze chemical reactions offers high selectivity and operates under mild conditions, often in aqueous media. mdpi.com This approach minimizes the use of hazardous reagents and the formation of byproducts. mdpi.comresearchgate.net

Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and easier scalability. mdpi.com It can be integrated with other technologies like microwave irradiation and photochemistry to create highly efficient and automated processes. mdpi.com

Sonication: The use of ultrasound waves can accelerate reaction rates and improve yields in various chemical transformations.

These greener approaches are not only aimed at improving the efficiency of synthesis but also at minimizing waste and the use of hazardous substances, aligning with the growing global focus on sustainability in chemical processes. researchgate.net

Advanced Mechanistic Insights via Combined Computational and Experimental Approaches

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and application. The combination of computational modeling and experimental studies provides a powerful tool for elucidating complex reaction pathways.

Computational Approaches:

Molecular Docking and Dynamics Simulations: These methods are employed to predict the binding affinity and interactions of molecules with biological targets, such as enzymes. nih.gov For instance, in the study of isoindoline-1,3-dione derivatives as potential enzyme inhibitors, molecular docking can reveal key interactions with amino acid residues in the active site. nih.govnih.gov

Density Functional Theory (DFT) Calculations: DFT is used to investigate the electronic structure and reactivity of molecules, providing insights into reaction mechanisms and transition states.

Experimental Techniques:

Spectroscopic Methods: Techniques like FT-IR, NMR (¹H and ¹³C), and mass spectrometry are essential for characterizing the structure of newly synthesized compounds. nih.govnih.gov

Kinetic Studies: These experiments help in determining reaction rates and understanding the factors that influence them.

By integrating computational predictions with experimental data, researchers can gain a comprehensive understanding of the mechanistic details of reactions involving 4-azidophthalimide, paving the way for the rational design of more efficient synthetic protocols and novel applications. researchgate.net

Innovative Applications in Interdisciplinary Chemical Fields

The unique chemical properties of the azido (B1232118) and phthalimide (B116566) groups in this compound open up a wide range of potential applications in interdisciplinary fields. umich.eduumich.edu The phthalimide moiety is a well-known pharmacophore found in various biologically active compounds with anti-inflammatory, analgesic, and anticonvulsant properties. nih.govnih.govresearchgate.net The azido group serves as a versatile functional handle for various chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. acs.org

Emerging Applications:

Drug Discovery and Development: The isoindoline-1,3-dione scaffold is a key component in many therapeutic agents. nih.govnih.gov Research is ongoing to develop new derivatives with enhanced biological activities, such as inhibitors of enzymes implicated in diseases like Alzheimer's. nih.gov The ability to functionalize the phthalimide core using the azido group allows for the creation of diverse libraries of compounds for high-throughput screening.

Bioconjugation and Chemical Biology: The "click" reaction allows for the efficient and specific labeling of biomolecules, such as proteins and nucleic acids. This compound can be used to introduce a phthalimide tag onto biological targets for studying their function and localization.

Materials Science: The rigid phthalimide structure and the reactive azido group make this compound a potential building block for the synthesis of novel polymers and functional materials with tailored properties. researchgate.net

The interdisciplinary nature of these applications highlights the importance of collaboration between chemists, biologists, and materials scientists to fully exploit the potential of this compound. umich.eduumich.edu

Addressing Current Challenges and Identifying New Opportunities in Azido-Phthalimide Chemistry

While the future of this compound research is promising, there are several challenges that need to be addressed to unlock its full potential.

Current Challenges:

Scalability of Sustainable Synthesis: While green methodologies show great promise in the lab, scaling them up for industrial production can be challenging and requires further process optimization.

Selectivity in Complex Reactions: Achieving high selectivity in reactions involving the azido group, especially in the presence of other functional groups, can be difficult.

Understanding Structure-Activity Relationships: A comprehensive understanding of how modifications to the phthalimide scaffold affect its biological activity is still evolving. nih.gov

New Opportunities:

Development of Novel Catalytic Systems: There is a need for new and more efficient catalysts for the synthesis and transformation of azido-phthalimides, including those based on earth-abundant and non-toxic metals.

Exploration of Photochemistry and Electrochemistry: These techniques offer alternative and often milder reaction conditions for activating the azido group and could lead to novel synthetic transformations. mdpi.com

Application in Proteolysis Targeting Chimeras (PROTACs): The phthalimide group is a known ligand for the Cereblon (CRBN) E3 ubiquitin ligase. sigmaaldrich.com this compound could serve as a starting point for the development of novel PROTACs, which are emerging as a powerful therapeutic modality.

By addressing these challenges and capitalizing on new opportunities, the field of azido-phthalimide chemistry is poised for significant advancements, with this compound playing a central role in this exciting area of research.

Q & A

Q. What role does this compound play in photodynamic therapy (PDT) research?

- Methodology : Synthesize porphyrin-azide conjugates and evaluate singlet oxygen quantum yields under UV/Vis light. Use in vitro assays (MTT) to assess cancer cell cytotoxicity. Compare with non-azide controls to isolate photoactivity mechanisms .

Key Considerations for Methodological Rigor

- Data Integrity : Use encrypted ELN (Electronic Lab Notebook) systems for traceability and version control. Validate instruments via NIST-certified reference materials .

- Interdisciplinary Collaboration : Integrate synthetic chemistry with computational modeling and bioassay data to validate hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.